Product packaging for alpha-Farnesene(Cat. No.:CAS No. 502-61-4)

alpha-Farnesene

Cat. No.: B104014
CAS No.: 502-61-4
M. Wt: 204.35 g/mol
InChI Key: CXENHBSYCFFKJS-VDQVFBMKSA-N
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Description

Alpha-Farnesene (CAS 502-61-4) is an acyclic sesquiterpene that serves important functions in both nature and industrial research. In its natural context, it acts as a semiochemical; it is a key component of the characteristic green apple aroma and its oxidation in fruit coatings is linked to superficial scald in apples . It also functions as an alarm pheromone in insects such as aphids and termites . This compound holds significant value across multiple research and industrial fields. In fragrance and flavor research, this compound is a noted constituent of essential oils, including gardenia, and is used in the study and development of complex scents . In agricultural science, its role as an insect pheromone makes it a compound of interest for developing sustainable pest management strategies . Furthermore, this compound is a versatile intermediate in the synthesis of higher-value compounds, including squalane, and vitamins E and K1 . Its application also extends to the development of biofuels, where it is investigated as a potential biosynthetic substitute for jet fuel due to its high carbon density and storage safety . Modern production of this compound for research has moved beyond traditional plant extraction to more efficient microbial fermentation. Advanced metabolic engineering strategies in microorganisms like Pichia pastoris and Yarrowia lipolytica have enabled the rewiring of central carbon metabolism to achieve high-yield production, highlighting the compound's importance in biotechnology and metabolic engineering studies . This makes this compound a critical reagent for researchers exploring synthetic biology, biofuel production, and the sustainable manufacturing of terpenoid-based chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B104014 alpha-Farnesene CAS No. 502-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXENHBSYCFFKJS-VDQVFBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113244-64-7
Record name Farnesene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113244-64-7
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DSSTOX Substance ID

DTXSID4047202
Record name alpha-Farnesene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

260.00 to 262.00 °C. @ 760.00 mm Hg
Record name alpha-Farnesene
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CAS No.

502-61-4
Record name Farnesene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Farnesene
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Record name alpha-Farnesene
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Record name .ALPHA.-FARNESENE
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Record name alpha-Farnesene
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Alpha Farnesene

Mevalonate (B85504) (MVA) Pathway Involvement

The MVA pathway is a multi-step process that begins with acetyl-CoA and culminates in the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com These five-carbon units are the universal precursors for all terpenoids, including alpha-farnesene. mdpi.com The production of one molecule of this compound via the MVA pathway requires a significant investment of cellular resources, consuming multiple molecules of ATP and NADPH. nih.govmdpi.com

A critical intermediate in the biosynthesis of this compound is farnesyl diphosphate (FPP). frontiersin.orgfrontiersin.org FPP is a 15-carbon molecule formed from the sequential condensation of IPP and DMAPP. frontiersin.org This molecule stands at a crucial branch point in the isoprenoid pathway, serving as the direct substrate for a variety of enzymes that produce a diverse array of compounds, including sesquiterpenes, sterols, and farnesylated proteins. nih.gov The conversion of FPP to this compound is a key step, and the availability of the FPP pool can directly influence the rate of this compound synthesis. In apple skin, the biosynthesis of this compound occurs principally through the direct conversion of FPP. ashs.org

Farnesyl diphosphate synthase (FPS) is the enzyme responsible for synthesizing the precursor molecule, FPP. frontiersin.orgfrontiersin.org It catalyzes two sequential condensation reactions: first, it combines one molecule of IPP with one molecule of DMAPP to form the 10-carbon intermediate geranyl diphosphate (GPP), and then it adds another molecule of IPP to GPP to produce the 15-carbon FPP. frontiersin.orgnih.gov FPS is a key branch-point enzyme in the isoprenoid metabolic pathway, and its activity directly controls the supply of FPP for the synthesis of sesquiterpenes like this compound. frontiersin.org

This compound Synthase (AFS) Activity

The final and definitive step in the biosynthesis of this compound is catalyzed by the enzyme this compound synthase (AFS). frontiersin.org This enzyme belongs to the terpene synthase (TPS) family and is responsible for the direct conversion of FPP into this compound. mdpi.comfrontiersin.org AFS is considered the final rate-limiting enzyme in this specific biosynthetic pathway. frontiersin.orgashs.org

This compound synthase facilitates the conversion of FPP to this compound through a deprotonation reaction of an allylic carbocation intermediate. ashs.orgacs.org This catalytic process results in the formation of the characteristic acyclic structure of this compound. acs.org Research has shown that AFS from different plant species can exhibit varying efficiencies. For example, screening of AFS from various plants identified the Camellia sinensis AFS (CsAFS) as a particularly efficient variant. The activity of AFS can also be influenced by factors such as the presence of certain ions; for instance, potassium has been shown to enhance the sesquiterpene synthase activity of the apple AFS1 enzyme. uniprot.org

EnzymeFunctionPrecursor(s)Product(s)
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) Catalyzes a rate-limiting step in the MVA pathway. mdpi.comashs.orgHMG-CoAMevalonic Acid
Farnesyl Diphosphate Synthase (FPS) Synthesizes the direct precursor to sesquiterpenes. frontiersin.orgfrontiersin.orgIPP, DMAPP, GPPFarnesyl Diphosphate (FPP)
This compound Synthase (AFS) Catalyzes the final step in this compound biosynthesis. frontiersin.orgashs.orgFarnesyl Diphosphate (FPP)This compound

This compound Synthase (AFS) Activity

Stereochemistry and Isomer Formation: (E,E)-alpha-Farnesene

This compound can exist in several isomeric forms, but the (E,E)-alpha-farnesene isomer is the most prevalent in nature. wikipedia.org This specific stereoisomer is responsible for the characteristic green apple scent. wikipedia.org The formation of (E,E)-alpha-farnesene is a result of the precise catalytic action of this compound synthase (AFS). This enzyme facilitates the conversion of farnesyl diphosphate (FPP) into (E,E)-alpha-farnesene through a mechanism involving the ionization of FPP to create a carbocation intermediate. ontosight.ai This intermediate then undergoes a series of rearrangements and eliminations, with the enzyme guiding the reaction to ensure the correct (E,E) configuration is produced. ontosight.ai The enzyme's active site structure is critical for this stereochemical control. For instance, research has shown that specific amino acid residues, such as W299 in soybean AFS, are responsible for determining the this compound stereoisomer produced. acs.org

Subcellular Localization of AFS

The synthesis of sesquiterpenes like this compound occurs in specific compartments within the plant cell. Studies have demonstrated that this compound synthase (AFS) is primarily located in the cytoplasm. nih.govnih.gov This localization is crucial as the precursor for this compound, farnesyl diphosphate (FPP), is also synthesized in the cytosol via the mevalonic acid (MVA) pathway. foodb.ca By co-localizing the enzyme with its substrate, the plant cell ensures an efficient production pipeline for this compound. Investigations using green fluorescent protein (GFP) tagging have visually confirmed the cytoplasmic location of AFS in various plant species, including Nicotiana benthamiana and Chinese chestnut. nih.govnih.gov

Genetic Regulation of this compound Biosynthesis

The amount of this compound a plant produces is not constant; it is tightly controlled at the genetic level. This regulation primarily occurs at the stage of transcription, where the information from the AFS gene is copied into messenger RNA, the blueprint for producing the AFS enzyme.

Transcriptional Regulation of AFS Genes

The expression of AFS genes is controlled by proteins called transcription factors. wikipedia.org These factors bind to specific regions of the DNA, known as promoters, located near the AFS gene, and can either enhance (activate) or block (repress) the gene's transcription. wikipedia.org This regulatory mechanism allows plants to modulate this compound production in response to various developmental cues and environmental stresses. ontosight.ai

Several families of transcription factors have been identified as key regulators of terpene biosynthesis, including the production of this compound. researchgate.net The primary families involved include:

MYC: These transcription factors are known to be involved in various plant processes, including defense signaling.

AP2/ERF (APETALA2/Ethylene (B1197577) Response Factor): This large family of transcription factors plays a crucial role in plant growth, development, and stress responses, including the regulation of secondary metabolite production. mdpi.com

bZIP (basic leucine (B10760876) zipper domain): These factors are involved in regulating processes such as pathogen defense, light signaling, and flower development.

WRKY: This family of transcription factors is heavily involved in plant defense responses.

These transcription factors recognize and bind to specific DNA sequences within the promoter region of AFS genes, thereby controlling their expression levels. researchgate.netresearchgate.net

In apples (Malus domestica), the production of this compound is intricately regulated by the cooperative action of two transcription factors: MdMYC2 and MdERF3. frontiersin.orgnih.gov Research has shown that both MdMYC2 and MdERF3 can independently activate the promoter of the MdAFS gene, which codes for this compound synthase in apples. frontiersin.orgnih.gov Furthermore, MdERF3 has been shown to directly bind to a specific DNA sequence known as the DRE motif within the MdAFS promoter. frontiersin.orgnih.gov

Interestingly, these two transcription factors also influence each other. MdMYC2 can enhance the transcription of the MdERF3 gene, suggesting a hierarchical regulatory cascade. frontiersin.orgoup.com When both MdMYC2 and MdERF3 are overexpressed in apple tissues, there is a significant increase in the expression of not only MdAFS but also other key enzymes in the this compound biosynthesis pathway, such as MdHMGR2. frontiersin.org This coordinated regulation leads to a marked increase in the production of this compound. frontiersin.orgnih.gov

While some transcription factors act as activators, others function as repressors. In apple fruit skin, the transcription factor MdLSD1 (Lesion Simulating Disease 1) has been identified as a negative regulator of this compound biosynthesis. nih.govresearchgate.net Studies using yeast one-hybrid assays and dual-luciferase reporter systems have demonstrated that MdLSD1 can bind to the promoter of the MdAFS gene. nih.govresearchgate.net When MdLSD1 is overexpressed in apple skin, the expression of the MdAFS gene is suppressed, leading to a decrease in this compound production. nih.govresearchgate.net This discovery highlights the complex balance of positive and negative regulatory elements that fine-tune the synthesis of this compound in plants. nih.gov

Transcription Factor Organism Target Gene Regulatory Action Supporting Evidence
MdMYC2 Apple (Malus domestica)MdAFS, MdHMGR2PositiveDual-luciferase assays, Y1H assays, Overexpression studies frontiersin.orgnih.gov
MdERF3 Apple (Malus domestica)MdAFSPositiveEMSAs, Dual-luciferase assays, Y1H assays frontiersin.orgnih.gov
MdLSD1 Apple (Malus domestica)MdAFSNegativeYeast one-hybrid assay, Dual-luciferase assay, Transient transformation nih.govresearchgate.net
CsMYC2.1 Regulation in Tea Plants

In tea plants (Camellia sinensis), the transcription factor CsMYC2.1 plays a pivotal role in the regulation of this compound biosynthesis. mdpi.com Research has identified CsMYC2 as a key regulator in the jasmonic acid (JA) signaling pathway, which is activated in response to stresses such as herbivore-derived wounding. researchgate.netoup.com The wounding-responsive transcription factor, myelocytomatosis protein 2 (CsMYC2), has been identified as a crucial regulator of this compound biosynthesis triggered by herbivore damage in tea plants. researchgate.net Specifically, CsMYC2.1 has been shown to regulate the expression of the This compound synthase (CsAFS) gene, which is directly responsible for the synthesis of this compound. mdpi.com

Studies have demonstrated that CsMYC2 interacts with other regulatory proteins to modulate CsAFS expression. For instance, CsMYC2 interacts with DELLA proteins to regulate the expression of sesquiterpene synthase genes. Furthermore, the histone deacetylase CsHDA6, which possesses HDAC activity, influences the acetylation levels of modifications on the JA-induced expression of CsAFS. mdpi.com This indicates a multi-layered regulatory network where CsMYC2.1 acts as a central hub. Additionally, CsMYC2 has been found to interact with histone deacetylase 2 (CsHDA2) both in vitro and in vivo, which acts as a negative regulator of (E)-nerolidol formation, another terpene, suggesting a complex interplay of transcription factors and epigenetic modifiers in regulating terpene biosynthesis. oup.com

Hormonal Regulation and Signaling Pathways

The biosynthesis of this compound is intricately controlled by a network of plant hormones and their signaling pathways. These phytohormones act as chemical messengers, translating developmental cues and environmental stimuli into metabolic responses, including the production of volatile compounds like this compound.

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA)

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established inducers of this compound biosynthesis. frontiersin.orgnih.gov In tea plants, wounding, which simulates herbivore damage, triggers the formation of JA. researchgate.net This increase in JA levels significantly enhances the expression of the CsAFS gene, leading to a subsequent increase in this compound content. nih.govresearchgate.net The application of MeJA has also been shown to increase the expression of CsAFS2 in tea plants. researchgate.net

In apple fruit, JA and MeJA are involved in the regulation of this compound synthesis, with the promoter of the apple This compound synthase (MdAFS) gene containing cis-acting elements that respond to MeJA. frontiersin.org The transcription factor MdMYC2, a key component of the JA signaling pathway, can trans-activate the MdAFS promoter. frontiersin.org This indicates that the JA/MeJA signaling cascade directly influences the transcriptional activation of the gene responsible for the final step in this compound biosynthesis. Research on sandalwood (Santalum album) has also shown that the SaAFS gene, which encodes for (E,E)-alpha-farnesene synthase, responds significantly to MeJA treatment. researchgate.netnih.gov

Ethylene

Ethylene is a crucial plant hormone that regulates many aspects of plant growth and development, including fruit ripening and stress responses. Its role in the regulation of this compound biosynthesis is particularly well-documented in apple fruit, where it is considered an important mediating factor. researchgate.net Ethylene production has been linked to the synthesis and accumulation of this compound in apple peels after harvest. chapman.edu The expression of the This compound synthase 1 (AFS1) gene is tightly regulated by ethylene. researchgate.net

The promoter of the MdAFS gene in apples contains ethylene-responsive cis-acting elements. frontiersin.org The ethylene-related transcription factor MdERF3 has been shown to effectively trans-activate the MdAFS promoter. frontiersin.org Furthermore, treatment with 1-methylcyclopropene (B38975) (1-MCP), an inhibitor of ethylene perception, has been demonstrated to downregulate the expression of genes responsible for this compound synthesis, such as MdAFS. chapman.eduresearchgate.net This provides strong evidence for the direct involvement of ethylene signaling in the control of this compound production.

Abscisic Acid (ABA)

Abscisic acid (ABA) is a plant hormone known for its role in regulating responses to abiotic stress and various developmental processes. mdpi.com While the direct regulatory role of ABA on this compound biosynthesis is less characterized than that of JA and ethylene, there are indications of its involvement. The promoter of the MdAFS gene in apples contains cis-acting elements that are responsive to ABA. frontiersin.org This suggests a potential for ABA to directly influence the transcription of the This compound synthase gene.

In peach, while no direct correlation has been reported between AFS1 and ABA production, the precursor for this compound, farnesyl diphosphate (FPP), is also a precursor for the biosynthesis of ABA. mdpi.com This shared biosynthetic origin suggests a possible indirect link and a potential for competition between the pathways, which could be influenced by ABA levels. Further research is needed to fully elucidate the specific mechanisms by which ABA regulates this compound biosynthesis.

Calcium (Ca2+) Signaling

Calcium ions (Ca2+) are ubiquitous second messengers in plant signaling pathways, translating external stimuli into intracellular responses. mdpi.com Emerging evidence suggests that Ca2+ signaling is involved in the regulation of terpene biosynthesis, including this compound. Upon exposure to environmental stimuli, plants can exhibit a rapid increase in cytosolic Ca2+ concentrations, which acts as an early signal. mdpi.com This Ca2+ flux can then initiate downstream signaling cascades, including the activation of phytohormone pathways. mdpi.com

In snapdragon, for example, a calcium signal is triggered after exposure to different light qualities, which in turn initiates the JA signal, ultimately affecting the synthesis of floral fragrances. researchgate.net While direct evidence linking Ca2+ signaling to the regulation of the This compound synthase gene is still being investigated, the established role of Ca2+ in activating downstream hormone signaling pathways, such as the JA pathway, strongly suggests its indirect involvement in the regulation of this compound biosynthesis.

Environmental Stress Induction

The biosynthesis of this compound is significantly influenced by various environmental stresses. researchgate.net Plants produce this volatile compound as part of their defense response to both biotic and abiotic challenges.

Herbivore attack is a major inducer of this compound production. nih.gov In tea plants, damage from herbivores such as the tea green leafhopper and the tea geometrid leads to a significant increase in this compound emission. researchgate.netnih.gov This response is not limited to the site of damage; systemic emission from undamaged leaves has also been observed, indicating a plant-wide defense response. researchgate.net Mechanical wounding, which mimics herbivore damage, also activates the biosynthesis of this compound. nih.govresearchgate.net

Abiotic stresses also play a role in inducing this compound synthesis. Low-temperature stress, for instance, has been shown to induce the expression of the This compound synthase gene. researchgate.net In sandalwood, the SaAFS gene displayed a significant response to cold stress. researchgate.netnih.gov Other abiotic stresses such as high salinity and drought have also been found to increase the expression of CsAFS2 in tea plants. researchgate.net This indicates that this compound is a multi-functional compound involved in the plant's adaptation to a wide range of adverse environmental conditions.

Factor Effect on this compound Biosynthesis Key Genes/Proteins Involved Plant Species Citation
CsMYC2.1 Positive Regulation CsAFS, CsMYC2.1, DELLA proteins, CsHDA6 Tea Plant (Camellia sinensis) mdpi.comresearchgate.net
Jasmonic Acid (JA) Induction CsAFS, CsAFS2, MdAFS, MdMYC2, SaAFS Tea Plant, Apple, Sandalwood frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov
Methyl Jasmonate (MeJA) Induction CsAFS2, MdAFS, SaAFS Tea Plant, Apple, Sandalwood frontiersin.orgresearchgate.netresearchgate.netnih.gov
Ethylene Induction MdAFS, MdERF3, AFS1 Apple frontiersin.orgresearchgate.netchapman.eduresearchgate.net
Abscisic Acid (ABA) Potential Regulation MdAFS Apple frontiersin.orgmdpi.com
Calcium (Ca2+) Signaling Indirect Regulation (via JA pathway) - Snapdragon mdpi.comresearchgate.net
Herbivore Attack Induction CsAFS Tea Plant researchgate.netnih.gov
Wounding Induction CsAFS Tea Plant nih.govresearchgate.net
Low Temperature Induction CsAFS2, SaAFS Tea Plant, Sandalwood researchgate.netresearchgate.netnih.gov
High Salinity Induction CsAFS2 Tea Plant researchgate.net
Drought Induction CsAFS2 Tea Plant researchgate.net
Wounding Stress

Mechanical damage is a significant abiotic stress that can trigger the production of α-farnesene in plants. This response has been observed in various species, where physical injury initiates a cascade of signaling events leading to the synthesis of this defensive compound.

In tea plants (Camellia sinensis), wounding has been identified as a primary factor causing the emission of α-farnesene. nih.gov Studies simulating herbivore damage through mechanical wounding have shown a significant upregulation of the α-farnesene synthase gene, CsAFS. nih.govresearchgate.net This gene encodes the enzyme responsible for the final step in α-farnesene biosynthesis. researchgate.netsigmaaldrich.com The process is closely linked to the jasmonic acid (JA) signaling pathway. nih.govsigmaaldrich.com Wounding stress leads to an increase in JA content, which in turn enhances the expression of CsAFS, resulting in higher production of α-farnesene. nih.govresearchgate.netsigmaaldrich.com This suggests that JA acts as a critical signaling molecule in the wound-induced synthesis of this sesquiterpene. nih.gov

Similarly, in apple fruit (Malus domestica), wounding the skin has been shown to induce biological processes related to stress responses, including the jasmonic acid biosynthetic pathway. mdpi.com Research on apple calli has demonstrated that transcription factors, specifically MdMYC2 and MdERF3, can elevate the expression of the apple α-farnesene synthase gene (MdAFS). researchgate.net These findings highlight a conserved mechanism across different plant species where mechanical damage prompts a defensive response mediated by specific signaling hormones and transcription factors, leading to the accumulation of α-farnesene.

Table 1: Effect of Wounding Stress on α-Farnesene Content in Camellia sinensis Leaves

Time (hours) Treatment (Wounding) α-Farnesene (ng/g FW) Control (No Wounding) α-Farnesene (ng/g FW)
0 N.D. N.D.
1 10.13 N.D.
2 23.45 N.D.
4 58.76 N.D.
8 120.34 N.D.
12 150.67 N.D.

N.D. = Not Detected; FW = Fresh Weight. Data adapted from a 2019 study on tea leaves, which indicated that wounding stress imitating herbivore attack could induce α-farnesene formation. researchgate.net

Herbivore-Derived Wounding

The synthesis of α-farnesene is a well-documented response to herbivory, where it functions as a herbivore-induced plant volatile (HIPV). nih.govsigmaaldrich.com These volatiles play crucial roles in plant defense, including direct deterrence and attracting natural enemies of the herbivores.

In tea plants (Camellia sinensis), attacks by different herbivores, such as the tea green leafhopper (Empoasca onukii) and the tea geometrid (Ectropis obliqua), lead to the production and emission of α-farnesene. nih.gov This indicates that the plant can release HIPVs, including α-farnesene, in response to damage from herbivores with different feeding mechanisms. nih.gov Wounding is considered the common factor during these attacks that triggers the synthesis of α-farnesene. nih.gov The accumulation of α-farnesene is significantly induced by the infestation of various pests. researchgate.netmdpi.com The regulatory mechanism involves the hormone jasmonic acid (JA). mdpi.com Upon herbivore infestation, JA signaling pathways are activated, leading to the upregulation of the α-farnesene synthase gene (CsAFS) through the action of transcription factors like CsMYC2.1. mdpi.com

In cotton, α-farnesene is an inducible compound that is predominantly released in response to herbivore damage rather than simple mechanical damage. researchgate.net This suggests a specific recognition and response mechanism to herbivory. The compound is also emitted systemically from undamaged leaves, indicating its role in priming other parts of the plant for defense. researchgate.net

Table 2: α-Farnesene Production in Camellia sinensis Leaves Following Herbivore Attack

Time (hours) Attacked by Tea Green Leafhopper (ng/g FW) Attacked by Tea Geometrid (ng/g FW)
12 180.5 155.2
24 310.8 280.4
48 450.1 410.6
72 520.7 490.3

FW = Fresh Weight. Data represents α-farnesene content at different time points after the initiation of herbivore attack. Adapted from a 2019 study. nih.govresearchgate.netresearchgate.net

Low-Temperature Conditions

Exposure to low-temperature conditions is another abiotic stress that significantly influences the biosynthesis of α-farnesene, particularly in harvested fruits like apples. This accumulation is often linked to the post-harvest physiological disorder known as superficial scald. researchgate.netfrontiersin.org

In apples, storage at low temperatures has been shown to accelerate the accumulation of α-farnesene. researchgate.netbiorxiv.org The synthesis of α-farnesene under cold stress is closely associated with the hormone ethylene. mdpi.comfrontiersin.org Ethylene modulates the expression of the MdAFS1 gene, which encodes the α-farnesene synthase 1 enzyme. mdpi.com Blocking ethylene action with inhibitors like 1-methylcyclopropene (1-MCP) significantly curtails α-farnesene production and reduces the incidence of scald. ashs.org Research indicates that transcription factors related to ethylene, such as MdMYC2 and MdERF3, regulate the transcription of AFS during low-temperature storage. frontiersin.org

Similarly, in the fruit of Docynia delavayi, low temperatures during storage have been found to accelerate the accumulation of α-farnesene, which is the most abundant volatile organic compound in the fruit. researchgate.netbiorxiv.org In Indian sandalwood (Santalum album), it has been observed that certain transcription factors positively regulate the SaAFS gene, enhancing resistance to low temperatures through JA biosynthesis and signaling pathways. researchgate.net Furthermore, a gene from tea plants, CsAFS2, has been shown to confer enhanced resistance to low-temperature stress when expressed in tobacco. researchgate.net

Table 3: Effect of Storage Temperature on α-Farnesene Content in Apple Peel

Storage Duration (weeks at 0°C) α-Farnesene in Control Fruit (nmol·cm⁻²) α-Farnesene in Heat-Treated Fruit (nmol·cm⁻²) α-Farnesene in 1-MCP-Treated Fruit (nmol·cm⁻²)
2 ~15 ~5 ~0
4 ~40 ~10 ~0
6 ~65 ~15 ~0
8 ~80 ~55 ~2
10 ~90 ~60 ~5
12 ~85 ~60 ~10
14 ~75 ~50 ~15
16 ~60 ~40 ~20

Data adapted from a study on 'Granny Smith' apples, showing the impact of low-temperature storage and treatments on α-farnesene levels. ashs.org


Ecological and Biological Roles of Alpha Farnesene

Plant-Mediated Interactions

Alpha-farnesene is a key mediator in a variety of interactions involving plants. Its production and emission are often triggered by external stimuli, enabling the plant to respond to its changing environment. These interactions include defending against pests and diseases and communicating with other organisms in the ecosystem. nih.govresearchgate.net

Plant Defense Mechanisms

Plants employ a sophisticated arsenal (B13267) of chemical defenses, and this compound is an important component of this system. frontiersin.org It is involved in protecting plants from a range of biological and environmental threats. The biosynthesis of this compound is often upregulated in response to attack or stress, highlighting its role as an inducible defense compound. researchgate.netresearchgate.net

The role of this compound in defending against fungal pathogens is complex and appears to be context-dependent. In apple fruit, research has explored its connection to susceptibility to post-harvest pathogens like Colletotrichum acutatum and Penicillium expansum. nih.gov Some studies have suggested that higher levels of this compound may correlate with reduced disease initiation by these fungi.

However, contrasting research using transgenic 'Royal Gala' apples with suppressed expression of the MdAFS1 gene (α-farnesene synthase-1) yielded surprising results. nih.govplantandfood.com These apples, which produced significantly lower levels of (E,E)-α-farnesene, showed a decreased rate of disease initiation when inoculated with Colletotrichum acutatum, Penicillium expansum, and Neofabraea alba. nih.govplantandfood.comresearchgate.net While the infection rate was lower in the transgenic fruit, the size of the lesions that did form was comparable to those on control fruit. nih.govresearchgate.net This suggests that while this compound itself may not inhibit fungal growth, it might be a factor in the initial stages of fungal pathogenesis in apples. nih.gov Further in-vitro tests showed that (E,E)-α-farnesene had little effect on the germination of C. acutatum and P. expansum spores, except at the very highest concentrations, where it slightly inhibited germ tube growth. researchgate.net

PathogenApple Typeα-Farnesene LevelEffect on Disease InitiationReference
Colletotrichum acutatumTransgenic 'Royal Gala' (MdAFS1 RNAi)ReducedDecreased nih.govplantandfood.comresearchgate.net
Penicillium expansumTransgenic 'Royal Gala' (MdAFS1 RNAi)ReducedDecreased nih.govplantandfood.comresearchgate.net
Neofabraea albaTransgenic 'Royal Gala' (MdAFS1 RNAi)ReducedDecreased nih.govplantandfood.com

This compound is a well-documented herbivore-induced plant volatile (HIPV). nih.govresearchgate.netresearchgate.net Its production is significantly increased when plants are damaged by herbivores, serving as a crucial signal in plant defense. researchgate.netplantandfood.com For example, in tea plants (Camellia sinensis), attacks by herbivores with different feeding mechanisms, such as the tea green leafhopper and the tea geometrid, induce the emission of this compound. nih.govresearchgate.net Mechanical wounding designed to mimic herbivory also triggers a significant increase in its production. nih.govresearchgate.net This response is linked to the upregulation of the α-farnesene synthase gene (CsAFS) and the activation of the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against herbivores. nih.govresearchgate.net In cotton, this compound is released more in response to herbivore damage than simple mechanical damage and is also emitted systemically from undamaged leaves, indicating its role in priming the plant for defense. researchgate.netresearchgate.net

Plant SpeciesBiotic StressorEffect on α-FarneseneReference
Tea (Camellia sinensis)Tea green leafhopper attackInduced production nih.govresearchgate.net
Tea (Camellia sinensis)Tea geometrid attackInduced production nih.govresearchgate.net
Tea (Camellia sinensis)Mechanical woundingInduced production nih.govresearchgate.net
Cotton (Gossypium hirsutum)Herbivore damageInduced production researchgate.netresearchgate.net
Apple (Malus domestica)Leaf wounding by herbivoresIncreased concentration plantandfood.com

Terpenes, as a class of compounds, are known to play a role in protecting plants from abiotic stresses such as high light intensity, high temperatures, and oxidative stress. frontiersin.orgmdpi.comresearchgate.net These environmental challenges can lead to the overproduction of reactive oxygen species (ROS) within plant cells, causing significant damage. frontiersin.orgnih.gov Terpenoids can help mitigate this by quenching ROS and stabilizing cellular membranes. frontiersin.orgplos.org

Specifically for this compound, studies have shown that its biosynthesis can be influenced by abiotic factors. For instance, the expression of the (E,E)-α-farnesene synthase (AFS) gene in Indian sandalwood showed a significant response to cold stress. nih.gov Overexpression of this gene in Arabidopsis enhanced tolerance to cold by increasing proline content and reducing markers of cellular damage like malondialdehyde and electrolyte leakage. nih.gov This enhanced tolerance was linked to the jasmonic acid biosynthesis and signaling pathways. nih.gov While some sesquiterpenes are highly reactive with atmospheric oxidants like ozone, and their emission can increase under high light and temperature, their role in directly protecting against oxidative damage within the plant is still under investigation. plos.org The cytosolic synthesis of sesquiterpenes like this compound might limit their access to the primary sites of ROS production in the chloroplasts. plos.org

Response to Abiotic Stress (e.g., High Light, High Temperature, Oxidative Stress)

Interspecies Chemical Communication (Semiochemicals)

Semiochemicals are chemicals that mediate interactions between organisms. This compound is a versatile semiochemical, functioning as a pheromone (for intraspecies communication) and an allelochemical (for interspecies communication), specifically as a kairomone. frontiersin.orgcirad.frplantprotection.pl

As an alarm pheromone , (E)-β-farnesene is famously used by many species of aphids. uliege.beresearchgate.netoup.com When attacked by a predator, aphids release droplets from their cornicles containing this compound, which warns nearby aphids, causing them to stop feeding and disperse. researchgate.netmdpi.com However, other farnesene (B8742651) isomers, like (Z,E)-α-farnesene and (E,E)-α-farnesene, have also been identified in various aphid species, though they did not always show biological activity as alarm signals. uliege.be In the termite Prorhinotermes canalifrons, (E,E)-α-farnesene has been confirmed to be an alarm pheromone, triggering rapid movement and alerting other members of the colony. researchgate.net

As a kairomone , this compound released by herbivore-damaged plants is "eavesdropped" upon by natural enemies of the herbivores. researchgate.nettandfonline.com This benefits the carnivore by helping it locate its prey or host. For example, the parasitoid wasp Apanteles taragamae is attracted to (E,E)-α-farnesene released from cucumber plants infested by its host, the moth Diaphania indica. umy.ac.id Similarly, the parasitoid Telenomus podisi uses (E,E)-α-farnesene as a cue to locate the eggs of its host, the stink bug Euschistus heros, on soybean plants. scielo.br

This compound can also act as an attractant for herbivores themselves. It has been found to be attractive to the spotted lanternfly (Lycorma delicatula), an invasive pest of grapevines and other plants. oup.comnih.gov It also acts as a short-range attractant for the codling moth to apple flowers and fruit. plantandfood.com Furthermore, some fire ant species utilize Z,E-α-farnesene as a trail pheromone for recruitment and orientation during foraging. frontiersin.org

Semiochemical TypeFunctionEmitting Organism (or context)Receiving OrganismCompound IsomerReference
Alarm PheromoneWarns conspecifics of dangerAphids (multiple species)Other aphids(E)-β-farnesene researchgate.netoup.commdpi.com
Alarm PheromoneTriggers alarm and defensive behaviorTermite (Prorhinotermes canalifrons)Other termites(E,E)-α-farnesene researchgate.net
KairomoneHost location cueHerbivore-infested cucumberParasitoid wasp (Apanteles taragamae)(E,E)-α-farnesene umy.ac.id
KairomoneHost location cueHerbivore-infested soybeanEgg parasitoid (Telenomus podisi)(E,E)-α-farnesene scielo.br
Kairomone (Attractant)Host plant locationGrape, Tree-of-heavenSpotted Lanternfly (Lycorma delicatula)(E,E)-α-farnesene oup.comnih.gov
Trail PheromoneRecruitment and orientationFire Ants (Solenopsis spp.)Other fire antsZ,E-α-farnesene frontiersin.org
Attraction of Natural Enemies of Herbivores

This compound is a crucial component of the chemical arsenal that plants deploy in response to herbivore attacks. nih.govnih.gov When damaged by insects, many plants release a blend of volatile organic compounds, with this compound often being a major constituent. nih.govumy.ac.idusda.gov This release of herbivore-induced plant volatiles (HIPVs) serves as an indirect defense mechanism by attracting the natural enemies of the attacking herbivores, such as parasitoids and predatory wasps. nih.govnih.gov

For instance, research has shown that the emission of (E,E)-α-farnesene from cucumber plants infested by the cucumber moth (Diaphania indica) is a key attractant for the larval parasitoid Apanteles taragamae. umy.ac.idresearchgate.net Similarly, in cotton fields, the presence of this compound has been linked to increased parasitism of Lygus lineolaris eggs by the parasitoid wasp Anaphes iole. nih.gov Studies on soybean plants have also demonstrated that (E,E)-α-farnesene, released in response to feeding by the brown stink bug (Euschistus heros), attracts the egg parasitoid Telenomus podisi. nih.gov This attraction can be significant, with parasitism rates increasing from 10% in untreated areas to between 50% and 80% where synthetic (E,E)-α-farnesene was deployed. nih.gov

The blend of volatiles is critical, and the context of their release influences the behavior of natural enemies. frontiersin.org While this compound alone can be an attractant, its combination with other HIPVs often elicits a stronger response from parasitoids. umy.ac.id

Table 1: Examples of this compound Mediated Attraction of Natural Enemies

Attracted Natural EnemyHerbivore HostHost Plant
Apanteles taragamae (Parasitoid Wasp)Diaphania indica (Cucumber Moth)Cucumber
Anaphes iole (Parasitoid Wasp)Lygus lineolaris (Tarnished Plant Bug)Cotton
Telenomus podisi (Egg Parasitoid)Euschistus heros (Brown Stink Bug)Soybean
Repellence of Herbivores

In addition to attracting predators, this compound can also act as a direct defense by repelling herbivores. greenhealthdocs.compausethepain.com When aphids are attacked, they release this compound as an alarm pheromone to warn other aphids of danger. greenhealthdocs.comannualreviews.org Plants can co-opt this signal, producing this compound to deter aphid feeding. greenhealthdocs.com The production of this compound can make the plant taste or smell undesirable to certain pests. greenhealthdocs.com

Plant-Plant Signaling

This compound also functions as a signaling molecule in plant-plant communication, alerting neighboring plants to potential threats. pausethepain.com When a plant is damaged by herbivores, the emitted this compound can be detected by nearby undamaged plants. mdpi.com This triggers a "priming" effect, where the receiving plant enhances its own defensive capabilities in preparation for a potential attack. greenhealthdocs.com For example, in tea plants (Camellia sinensis), exposure to this compound from a damaged neighbor can induce changes in the receiving plant's metabolite profile, activating antibacterial-related factors and bolstering its defenses. mdpi.comnih.govresearchgate.net This form of communication allows for a coordinated defensive response within a plant population.

Fruit Ripening and Quality

This compound is a significant contributor to the aroma of many fruits, particularly apples and pears, and plays a role in the ripening process. ontosight.ai However, its presence is also linked to a major post-harvest physiological disorder.

Association with Superficial Scald Disorder in Apples and Pears

Superficial scald is a chilling injury that causes brown to black patches on the skin of apples and pears during cold storage. ishs.orgunipd.itactahort.org This disorder is strongly associated with the accumulation and subsequent oxidation of this compound in the fruit's peel. ishs.orgactahort.orgwsu.eduacs.org Cultivars that are highly susceptible to scald, such as 'Granny Smith' and 'd'Anjou' pears, tend to accumulate higher levels of this compound during storage. ishs.orgacs.org The browning of the skin is a result of cell necrosis in the hypodermal layers, which is believed to be triggered by the oxidation products of this compound. unipd.itashs.org

Oxidation Products (Conjugated Trienols)

During cold storage, this compound oxidizes to form a group of compounds known as conjugated trienols (CTols). ishs.orgactahort.orgnih.gov These CTols, rather than this compound itself, are considered the primary causal agents of superficial scald. ishs.orgnih.govpublish.csiro.au The accumulation of CTols in the peel tissue of apples and pears precedes the development of visible scald symptoms. ishs.orgnih.gov Research has identified 3,7,11-trimethyldodeca-1,3(E),5(E),10-tetraen-7-ol as a major CTol found in the peel of 'd'Anjou' pears suffering from scald. nih.gov Another oxidation product, 6-methyl-5-hepten-2-one (B42903) (MHO), has also been implicated in the development of the disorder. unipd.it The oxidation of this compound in the initial period of cold storage appears to be a critical factor for scald development later on. ishs.orgactahort.org

Table 2: Key Oxidation Products of this compound Linked to Superficial Scald

Oxidation ProductChemical Name
Conjugated Trienols (CTols)e.g., 3,7,11-trimethyldodeca-1,3(E),5(E),10-tetraen-7-ol
6-methyl-5-hepten-2-one (MHO)Not applicable
Impact of 1-Methylcyclopropene (B38975) (1-MCP) Treatment

1-Methylcyclopropene (1-MCP) is a compound that inhibits the action of ethylene (B1197577), a plant hormone crucial for fruit ripening. ashs.orgjmp.ir Treatment with 1-MCP is highly effective in controlling superficial scald in apples and pears. unipd.itjmp.ircapes.gov.bracs.org 1-MCP works by suppressing the production of this compound and, consequently, the accumulation of its harmful oxidation products like CTols. ashs.orgjmp.ircapes.gov.brnih.gov In scald-susceptible apple cultivars, 1-MCP treatment significantly reduces or even eliminates the incidence of scald during long-term storage. jmp.irnih.gov For example, in 'Cortland' and 'Law Rome' apples, 1-MCP treatment dramatically lowered scald incidence from nearly 100% in untreated fruit to 14% and 3%, respectively, after 25 weeks of storage. nih.gov Similarly, for 'd'Anjou' pears, 1-MCP treatment significantly delayed and reduced scald development by inhibiting the expression of the gene responsible for this compound synthesis. capes.gov.br

Insect Communication and Behavior

The chemical world of insects is complex and nuanced, with compounds like this compound playing a pivotal role in mediating a variety of behaviors essential for survival. This sesquiterpene acts as a versatile semiochemical, a chemical signal that carries information between organisms. Its influence extends across different insect orders, dictating actions from sounding an alarm in the face of danger to guiding foraging and reproduction. The specific isomer and its concentration, often in concert with other volatile compounds, can elicit dramatically different responses, highlighting the precision of chemical communication in the insect realm.

Pheromonal Roles

This compound is a key component in the pheromonal language of numerous insect species. Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its own species. This compound's volatility and distinct chemical signature make it an effective messenger for a range of critical communications.

One of the most well-documented roles of farnesenes is as an alarm pheromone. In many aphid species, (E)-β-farnesene is the primary alarm signal released from their cornicles upon attack by a predator. While some studies have reported the presence of (Z,E)-α-farnesene and (E,E)-α-farnesene in several aphid species, they did not show significant biological activity as alarm signals in the species tested. uliege.beuliege.be

In termites, however, (E,E)-α-farnesene has been identified as a potent alarm pheromone. wikipedia.orgresearchgate.netoup.com For instance, in the termite species Prorhinotermes canalifrons, the frontal gland secretion of soldiers contains (E,E)-α-farnesene. researchgate.netoup.comnih.gov When released, this compound triggers a distinct alarm reaction characterized by rapid movement and attempts to alert other colony members. researchgate.netnih.gov Both soldiers and pseudergates of this species are sensitive to (E,E)-α-farnesene, although soldiers exhibit a stronger response. nih.gov

Insect SpeciesPheromone Component(s)Observed Behavior
Prorhinotermes canalifrons (Termite)(E,E)-α-farneseneAlarm reaction, rapid movement, alerting others. researchgate.netoup.comnih.gov
Various Aphid Species(E)-β-farnesene (primary), (Z,E)-α-farnesene and (E,E)-α-farnesene also present but with no observed alarm activity in some species. uliege.beuliege.beEscape and dispersal behaviors.

This compound isomers also function as trail pheromones, guiding ants to and from resources. The red imported fire ant, Solenopsis invicta, utilizes Z,E-α-farnesene to orient workers along foraging trails. nih.gov The presence of this compound is crucial for organized recruitment to food sources. nih.govmyrmecologicalnews.org Interestingly, an oversupply of Z,E-α-farnesene can disrupt this communication, causing disorientation among trailing ants. nih.govnasw.org

In a fascinating example of interspecies communication, the trail pheromone of S. invicta also influences the behavior of its mutualistic partner, the cotton aphid, Aphis gossypii. nih.gov Both Z,E-α-farnesene and E,E-α-farnesene, components of the ant's trail pheromone, suppress the walking dispersal of these aphids. nih.gov Furthermore, the major component, Z,E-α-farnesene, has been shown to increase the aphid's reproduction rate. nih.gov This chemical manipulation benefits both species: the ants maintain a stable food source (honeydew from the aphids), and the aphids receive protection and a stimulus to grow their colony. nih.gov

Insect SpeciesPheromone Component(s)Observed Behavior
Solenopsis invicta (Red Imported Fire Ant)Z,E-α-farneseneTrail following and recruitment to food sources. nih.govmyrmecologicalnews.org
Aphis gossypii (Cotton Aphid)Z,E-α-farnesene and E,E-α-farnesene (from S. invicta trail)Suppressed dispersal and increased reproduction rate. nih.gov

This compound is a significant food attractant for the codling moth, Cydia pomonella, a major pest of apples and pears. wikipedia.orgalfa-chemistry.com This compound is a major volatile released by ripe apples. wikipedia.org Research has shown that both male and female codling moths are attracted to α-farnesene, although their sensitivity and response thresholds differ. alfa-chemistry.comwikipedia.org Females are generally attracted to low doses and repelled by high doses, while mated males are attracted to higher concentrations. alfa-chemistry.comwikipedia.org This sexual dimorphism in olfactory response suggests a finely tuned mechanism for locating suitable food and mating sites. (E,E)-α-farnesene, in particular, has been identified as an attractant for female codling moths in olfactometer studies. oup.com

Insect SpeciesAttractantTarget
Cydia pomonella (Codling Moth)α-farnesene (especially (E,E)-α-farnesene)Adult moths (both sexes, with dose-dependent responses). alfa-chemistry.comwikipedia.orgoup.com

In addition to being a food attractant, α-farnesene also acts as an oviposition stimulant for the codling moth. usbio.netsemiochemical.comresearchgate.net The presence of this compound on the surface of host fruit can encourage female moths to lay their eggs. annualreviews.orgslu.se Studies have shown that low levels of (E,E)-α-farnesene can stimulate oviposition. frontiersin.org The presence of α-farnesene can also influence the timing of egg-laying, causing it to occur earlier. researchgate.net This chemical cue helps ensure that the larvae, upon hatching, will have immediate access to a suitable food source. annualreviews.org

Food Attractant (e.g., Codling Moth)

Impact on Insect Feeding Behavior

This compound can also directly influence the feeding behavior of certain insects. For instance, the emission of α-farnesene from some plants has been shown to interfere with the feeding behavior of aphids, potentially reducing crop damage. This suggests that in some contexts, α-farnesene can act as a feeding deterrent. The compound is also known to attract natural predators of herbivorous pests like aphids, adding another layer to its ecological role in plant defense.

Advanced Research and Biotechnological Applications

Metabolic Engineering for Enhanced Production

Metabolic engineering has proven to be a powerful tool for the overproduction of valuable compounds like α-farnesene in microbial hosts. capes.gov.br By rationally modifying the genetic and regulatory processes within these cells, scientists can redirect metabolic pathways towards the synthesis of the desired product.

Microbial Cell Factories

Several microbial species have been successfully engineered to produce α-farnesene, with Saccharomyces cerevisiae, Pichia pastoris, and Escherichia coli being the most prominent examples. mdpi.comresearchgate.netnih.govcnif.cn These microorganisms serve as robust platforms for heterologous production due to their well-characterized genetics, rapid growth, and amenability to genetic manipulation. annualreviews.org

Saccharomyces cerevisiae, or baker's yeast, has been extensively engineered for α-farnesene production. acs.orgnih.gov Its inherent mevalonate (B85504) (MVA) pathway, which naturally produces the precursor for all isoprenoids, makes it a suitable host. annualreviews.orgoup.com

Pichia pastoris is another yeast species that offers advantages such as high-density cell growth and the ability to utilize a variety of carbon sources, making it a promising chassis for industrial-scale production. cnif.cnmdpi.com

Escherichia coli, a bacterium, is also a popular choice for metabolic engineering due to its rapid growth and well-established genetic tools. capes.gov.brresearchgate.net While it naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis, the introduction of an exogenous MVA pathway has been a key strategy to boost production. capes.gov.brresearchgate.netoup.com

Optimization of Mevalonate Pathway Flux

A critical strategy for enhancing α-farnesene production is to increase the metabolic flux through the mevalonate (MVA) pathway. acs.orgnih.gov This is achieved by overexpressing key enzymes in the pathway. In S. cerevisiae, the overexpression of genes such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), and a truncated version of HMG1 (HMG-CoA reductase), denoted as tHMG1, has been shown to significantly increase the availability of the precursor farnesyl pyrophosphate (FPP). acs.orgacs.org Similarly, in P. pastoris, the overexpression of tHmg1, IDI1, and ERG20 has been identified as crucial for increasing α-farnesene yield. cnif.cn

In E. coli, which lacks a native MVA pathway, the entire pathway has been heterologously expressed to channel carbon towards FPP. capes.gov.brresearchgate.net Augmenting the metabolic flux for FPP synthesis in engineered E. coli has resulted in a substantial increase in α-farnesene production, with reports of up to a 48-fold increase. researchgate.net

Enhancement of Precursor Supply (e.g., Farnesyl Pyrophosphate)

The direct precursor to α-farnesene is farnesyl pyrophosphate (FPP). oup.com Enhancing the supply of FPP is a primary target for metabolic engineering. This is often achieved by overexpressing FPP synthase (FPPS), the enzyme that catalyzes the formation of FPP from its precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netoup.com

In E. coli, augmenting the metabolic flux to FPP through various strategies, including the overexpression of different FPP synthases, has led to significant increases in the production of sesquiterpenes. researchgate.net Furthermore, the fusion of FPP synthase with α-farnesene synthase has been shown to be an effective strategy to channel the precursor directly to the final product, leading to a notable increase in α-farnesene titers. researchgate.netnih.gov

OrganismEngineering Strategyα-Farnesene TiterFold IncreaseReference
Escherichia coliOverexpression of codon-optimized α-farnesene synthase and exogenous MVA pathway380.0 mg/L~317-fold researchgate.netnih.gov
Saccharomyces cerevisiaeFed-batch fermentation with engineered strain28.3 g/L- acs.orgnih.gov
Pichia pastorisCofactor engineering and pathway modification3.09 ± 0.37 g/L41.7% higher than parent strain mdpi.comnih.gov
Saccharomyces cerevisiaeFed-batch fermentation with engineered strain10.4 g/L- nih.gov
Cofactor Engineering (NADPH and ATP Regeneration)

The biosynthesis of α-farnesene is an energy-intensive process that requires a significant supply of cofactors, specifically NADPH and ATP. mdpi.comnih.govmdpi.com Therefore, engineering the regeneration of these cofactors is a crucial aspect of optimizing production strains.

In Pichia pastoris, rational modification of the NADPH and ATP regeneration pathways has led to a significant increase in α-farnesene production. mdpi.comnih.gov This was achieved by overexpressing key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconolactonase (SOL3), to enhance NADPH supply. mdpi.com Additionally, introducing a heterologous NADH kinase (cPOS5) from S. cerevisiae further boosted NADPH levels. mdpi.com For ATP regeneration, strategies have included the overexpression of adenosine (B11128) phosphoribosyltransferase (APRT) and the inactivation of glycerol-3-phosphate dehydrogenase (GPD1). mdpi.comnih.gov These modifications resulted in a strain capable of producing 3.09 ± 0.37 g/L of α-farnesene in shake flask fermentation, a 41.7% increase compared to the parent strain. mdpi.comnih.gov

Blocking Downstream Pathways

To maximize the carbon flux towards α-farnesene, it is often necessary to block or down-regulate competing downstream pathways that also utilize the precursor FPP. In S. cerevisiae, FPP is a precursor for the synthesis of sterols, such as ergosterol, and other essential molecules. google.com The first committed step in the sterol biosynthesis pathway is catalyzed by squalene (B77637) synthase, encoded by the ERG9 gene. google.com By down-regulating the expression of ERG9, more FPP can be channeled towards α-farnesene production. sci-hub.se Another strategy involves the inactivation of lipid phosphate phosphatases, such as the one encoded by the DPP1 gene, which can divert FPP to farnesol. nih.govsci-hub.se

Enzyme Engineering

Researchers have screened AFS from various plant sources to identify enzymes with superior activity when expressed in microbial hosts. For instance, AFS from Camellia sinensis (CsAFS) was found to be highly efficient for α-farnesene production in S. cerevisiae. acs.orgnih.gov

Site-Directed Mutagenesis for Improved Activity

In Vitro Enzymatic Biosystems

As an alternative to microbial cell factories, in vitro enzymatic biosystems offer a powerful platform for producing valuable compounds like α-farnesene. These cell-free systems combine purified enzymes in a controlled environment to execute a complete biosynthesis pathway.

A novel in vitro enzymatic system has been developed for the light-driven synthesis of α-farnesene using simple, renewable C1 substrates such as methanol (B129727). researchgate.netnih.govnih.gov This ambitious approach involves a cascade of thirteen biocatalytic reactions performed by fourteen different enzymes, which are organized into two distinct modules. researchgate.netnih.gov

Module 1: Converts the C1 substrate (methanol) into an essential intermediate.

Module 2: Utilizes this intermediate to synthesize α-farnesene via the mevalonate (MVA) pathway. researchgate.net

This cell-free system successfully produced α-farnesene from both methanol and the intermediate glycolaldehyde. researchgate.netnih.govnih.gov The system yielded 1.43 mg/L of α-farnesene from methanol and 2.40 mg/L from glycolaldehyde. researchgate.netnih.govsciprofiles.com This work represents a promising strategy for developing light-powered platforms to produce natural compounds from basic C1 substrates. researchgate.netnih.gov

A critical innovation in this in vitro system is its use of natural thylakoid membranes, extracted from spinach, as a "green energy engine". researchgate.netnih.gov The enzymatic reactions in the α-farnesene synthesis pathway are dependent on the energy-carrying cofactors ATP (adenosine triphosphate) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). researchgate.netnih.govresearchgate.net

The thylakoid membranes, when illuminated, perform photosynthesis in vitro, continuously regenerating the ATP and NADPH required to power the enzyme cascade. researchgate.netresearchgate.net This integration of a natural energy module with a synthetic enzyme pathway circumvents the need to add expensive cofactors continuously. researchgate.netnih.gov The system couples light energy input directly to the synthesis of α-farnesene, showcasing a sustainable and innovative approach to bioproduction. researchgate.netresearchgate.net

Table 2: α-Farnesene Production in a Light-Driven In Vitro Biosystem
SubstrateKey System Componentα-Farnesene TiterReference
Methanol13-enzyme cascade + Light-powered thylakoid membranes1.43 mg/L researchgate.netnih.govsciprofiles.com
GlycolaldehydeEnzyme cascade + Light-powered thylakoid membranes2.40 mg/L researchgate.netnih.govsciprofiles.com
Light-Driven Biosynthesis from C1 Substrates (e.g., Methanol, Glycolaldehyde)

Analytical Methodologies for Research

Chromatographic Techniques

Chromatographic methods are fundamental for separating α-farnesene from complex mixtures, enabling its precise identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like α-farnesene. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

GC-MS has been extensively used to identify and quantify α-farnesene in various plant species. For instance, it was used to analyze herbivore-induced volatiles in soybean, where (E,E)-α-farnesene was identified as a major component. nih.gov Similarly, GC-MS analysis of tea leaves revealed that the enzyme CsAFS produces α-farnesene as a single product. nih.gov In apple studies, GC-MS confirmed the identity of α-farnesene in peel extracts and was used in conjunction with other methods to study its role in fungal pathogenesis. nih.gov The technique is often paired with headspace collection methods like solid-phase microextraction (SPME) to capture volatile emissions from plants for analysis. nih.gov

Table 1: Selected Applications of GC-MS in α-Farnesene Research

Plant MaterialObjectiveKey FindingCitation(s)
Soybean LeavesIdentify herbivore-induced volatiles(E,E)-α-farnesene is a major constituent of volatiles emitted after spider mite infestation. nih.gov
Tea LeavesCharacterize enzyme productsRecombinant CsAFS enzyme produces α-farnesene as its sole product from the substrate FPP. nih.gov
Apple PeelConfirm compound identityConfirmed the identification of α-farnesene in peel extracts for studies on superficial scald. acs.org
Apple FruitInvestigate role in pathogenesisA meta-analysis of GC-MS data showed (E,E)-α-farnesene is the predominant terpene in apple fruit volatiles. nih.gov
Apple PeelsAnalyze volatile compoundsUsed with SPME to analyze volatile compounds, including α-farnesene, in apple peels. frontiersin.org

High-performance liquid chromatography (HPLC) is another key analytical technique, particularly useful for compounds that are less volatile or thermally sensitive. For α-farnesene analysis, a common approach involves using a reverse-phase C18 column. acs.org

A C18-HPLC method with UV detection has been specifically developed for the simultaneous quantification of α-farnesene and its primary oxidation products, conjugated trienols, in apple peel extracts. acs.orgcapes.gov.br This method utilizes UV detection at specific wavelengths: 232 nm for α-farnesene and 269 nm for the conjugated trienols. acs.orgcapes.gov.br The identification of these compounds is often confirmed by comparing their retention times and UV spectra with those of purified standards, and further validated using techniques like GC-MS and HPLC with a diode array detector. acs.org This HPLC method has been instrumental in studying the relationship between α-farnesene oxidation and the development of superficial scald, a storage disorder in apples. actahort.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectrometric Techniques

Spectrometric methods offer rapid and sensitive detection of volatile compounds without the need for extensive sample preparation.

Proton Transfer Reaction – Time of Flight – Mass Spectrometry (PTR-ToF-MS) is a highly sensitive, real-time analytical technique for detecting volatile organic compounds (VOCs). unipd.it It works by ionizing VOCs in the air through proton transfer from H₃O⁺ ions, followed by mass analysis in a time-of-flight mass spectrometer. unipd.itishs.org This method is non-invasive and provides rapid measurements. unipd.itresearchgate.net

PTR-ToF-MS has been successfully implemented to monitor the release of α-farnesene from apple fruit. unipd.itishs.orgresearchgate.net The technique can detect the main fragment masses of α-farnesene at m/z 205.195 and 149.114. unipd.it Its efficacy has been validated using pure standards, showing a high correlation. unipd.itresearchgate.net This technology has been crucial in studying the progression of superficial scald in apples by monitoring the real-time emission of α-farnesene and its oxidation product, 6-methyl-5-hepten-2-one (B42903) (MHO). unipd.itishs.orgresearchgate.netactahort.org

Quantification and Detection Strategies

Accurate quantification and sensitive detection of α-farnesene are vital for understanding its biological roles. Various strategies have been developed, often combining chromatographic and spectrometric techniques.

The quantification of α-farnesene in apple peel, for example, has been achieved using a C18-HPLC method with UV detection. The concentration is calculated based on published molar extinction coefficients (ε₂₃₂ nm = 27,740). acs.org HPLC-purified standards of known concentrations are used to create calibration curves, allowing for the accurate determination of α-farnesene levels in extracts from their HPLC peak areas. acs.org

For volatile emissions, techniques like PTR-ToF-MS allow for direct, real-time quantification from the headspace of samples, such as intact fruit. unipd.itresearchgate.net The concentration of α-farnesene detected by PTR-ToF-MS has been shown to correlate with the early development of physiological disorders like superficial scald in apples. unipd.itishs.org

Furthermore, GC-MS analysis, often preceded by SPME, is a common strategy for both detecting and quantifying α-farnesene. nih.gov The use of an internal standard, such as 3-nonanone (B1329264) or ethyl decanoate, during extraction and analysis helps to ensure the accuracy of quantification. nih.govfrontiersin.org

Applications in Pest Management

α-Farnesene plays a significant role in insect communication and plant defense, making it a valuable tool in pest management strategies. It functions as both a pheromone and a kairomone, influencing the behavior of various insect pests and their natural enemies.

As an alarm pheromone, α-farnesene is released by certain insects, such as termites, to signal danger to conspecifics. alfa-chemistry.com More broadly in pest management, it acts as an attractant. For instance, it is a food attractant for the codling moth (Cydia pomonella), a major pest of apple trees. alfa-chemistry.com Research has shown that mated female codling moths are particularly responsive to low doses of α-farnesene, exhibiting increased walking and wing-fanning behaviors. researchgate.net This attraction can be exploited in monitoring and control strategies.

Moreover, α-farnesene is a key component of herbivore-induced plant volatiles (HIPVs). nih.govmsu.edu Plants release α-farnesene in response to damage from herbivores like spider mites and asparagus beetles. nih.govmsu.edu This emission serves as an indirect defense mechanism by attracting natural enemies of the pests. nih.gov For example, volatile (E,E)-α-farnesene is known to attract parasitic wasps, which are natural enemies of aphids and other pests. nih.gov Field studies have demonstrated that lures baited with synthetic α-farnesene can attract parasitoids in agricultural settings. msu.edu This suggests its potential use in "attract-and-kill" strategies or to enhance biological control by recruiting beneficial insects to crops. rothamsted.ac.uk Its insecticidal properties against certain pests also contribute to its potential as a natural pesticide. ontosight.aimdpi.com

Interference with Insect Behavior

Alpha-farnesene plays a crucial role in mediating insect behavior, acting as a semiochemical that can influence everything from alarm responses to host selection. researchgate.netmdpi.com It is a well-known alarm pheromone for several species of aphids and termites. researchgate.net When released, it can trigger dispersal and other defensive behaviors in nearby individuals of the same species. researchgate.net For example, in the termite Prorhinotermes canalifrons, (E,E)-alpha-farnesene is a component of the soldier frontal gland secretion and induces alarm reactions characterized by rapid movement. researchgate.net

Beyond its role as an alarm pheromone, α-farnesene can interfere with the feeding and host selection behaviors of insects. It is emitted by some plants upon damage by herbivores, a response that can deter further feeding. researchgate.netnih.gov For example, some potato species synthesize this pheromone as a natural insect repellent. researchgate.net The compound can also attract the natural enemies of herbivorous pests, an indirect defense mechanism for the plant.

The olfactory systems of insects are finely tuned to detect plant volatiles like α-farnesene, which they use as cues to locate hosts, mates, and food sources. mdpi.com Research into the molecular mechanisms of insect olfaction is uncovering how specific receptors bind to volatile compounds, leading to behavioral responses. mdpi.com This understanding is critical for developing strategies that use α-farnesene to disrupt pest behavior, such as in "push-pull" systems that combine repellents and attractants to manipulate insect populations in agricultural settings. nih.gov For instance, volatiles from Buddleja davidii, including α-farnesene, are being investigated for the development of moth attractants. mdpi.com

Ecological and Environmental Impact Studies

Biogenic Volatile Organic Compound (BVOC) Emissions

This compound is a biogenic volatile organic compound (BVOC) emitted by various plant species. lu.se BVOCs, including terpenes like α-farnesene, are crucial for plant communication, defense, and reproduction. lu.se They are released from different parts of the plant, including leaves, flowers, and fruits. lu.se For example, mountain birch is known to emit significant amounts of α-farnesene. lu.se

These emissions contribute to the complex mixture of organic compounds in the atmosphere. copernicus.orgrsc.org While sesquiterpenes like α-farnesene are typically present at lower concentrations than other BVOCs such as isoprene (B109036) and monoterpenes, their high reactivity can give them a significant role in atmospheric chemistry. rsc.org Studies in various ecosystems, from ponderosa pine forests to the southeastern US, have worked to quantify the atmospheric abundance of α-farnesene and other sesquiterpenes. copernicus.orgrsc.org For instance, during the Biosphere Effects on AeRosols and Photochemistry EXperiment (BEARPEX) in a ponderosa pine forest, α-farnesene was one of the sesquiterpenes quantified for the first time in-situ, with its emissions found to be primarily dependent on temperature. copernicus.org

Research has also focused on identifying which tree species are significant emitters of α-farnesene. One study found that red maple emissions were dominated by the sesquiterpene α-farnesene, a compound not previously identified in earlier studies at that site. copernicus.org In a study on Norway spruce, α-farnesene was one of the dominant sesquiterpenes emitted, particularly under stress conditions, and is associated with defense against insect attacks. borenv.netcopernicus.org

Once released into the atmosphere, α-farnesene participates in chemical reactions with major atmospheric oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). rsc.orgpublish.csiro.au These reactions are important as they can lead to the formation of secondary organic aerosols (SOA) and tropospheric ozone, both of which have significant impacts on air quality and climate. copernicus.orgnih.gov

The oxidation of α-farnesene contributes to the formation of SOA. publish.csiro.au Chamber experiments have shown that the oxidation of α-farnesene by OH radicals in the presence of NOₓ leads to the formation of aerosol particles. publish.csiro.au Understanding the yield and properties of SOA from α-farnesene is crucial for accurately modeling its impact on the atmosphere. publish.csiro.au However, a significant portion of the total ozone reactivity measured in some forest environments cannot be explained by the measured concentrations of known BVOCs, suggesting that there are still undetected or unquantified reactive compounds, potentially including stress-related sesquiterpenes like α-farnesene, being emitted. copernicus.org

The emission of α-farnesene from plants is strongly influenced by environmental factors, primarily temperature and, to a lesser extent, light. csic.esnih.gov Temperature is a key driver of BVOC emissions because it affects the volatility of the compounds and the activity of the enzymes responsible for their synthesis. lu.secsic.es

Multiple studies have demonstrated a positive correlation between temperature and α-farnesene emission rates. In laboratory experiments, an increase in temperature from 20°C to 30°C led to increased emissions of (E,E)-α-farnesene. researchgate.net Similarly, studies on silver birch (Betula pendula) and trembling aspen (Populus tremula) showed that elevated night-time temperatures significantly increased the emission of (E,E)-α-farnesene. nih.gov In a ponderosa pine forest, the emission of α-farnesene was found to be solely dependent on temperature, unlike other sesquiterpenes whose emissions were influenced by both temperature and light. copernicus.orgcsic.es

While temperature is often the dominant factor, light can also play a role in regulating the biosynthesis and emission of some sesquiterpenes, particularly those produced de novo through photosynthesis. csic.es However, for α-farnesene, the evidence points predominantly towards a temperature-driven emission pattern from storage pools within the plant. csic.es Abiotic stress factors such as high temperatures can induce or increase the emission of sesquiterpenes, which may serve a protective function for the plant. nih.gov

Q & A

Q. What molecular mechanisms regulate alpha-farnesene biosynthesis in plants?

this compound biosynthesis is regulated by transcription factors MdMYC2 and MdERF3, which bind to the promoter of the MdAFS gene. Dual-luciferase and yeast one-hybrid (Y1H) assays confirm their trans-activation of the MdAFS promoter, while electrophoretic mobility shift assays (EMSAs) demonstrate MdERF3’s direct binding to the DRE motif in the promoter . Environmental stressors, such as herbivore attack or cold storage, upregulate these transcription factors, increasing this compound production.

Q. How does this compound contribute to plant defense mechanisms?

this compound acts as a volatile signaling molecule, attracting pollinators and repelling herbivores. In apples, it accumulates in the fruit peel during cold storage and oxidizes to form conjugated trienols (CTols), which are linked to superficial scald development. However, its primary ecological role involves deterring pests and pathogens through direct toxicity or indirect signaling to neighboring plants .

Q. What analytical methods are used to quantify this compound in plant tissues?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separation and identification, often coupled with solid-phase microextraction (SPME) for headspace sampling . Gas chromatography-electroantennographic detection (GC-EAD) is employed to study its role in insect behavior, such as codling moth attraction .

Q. Why does this compound oxidation lead to superficial scald in apples?

Oxidation of this compound during storage generates CTols and 6-methyl-5-hepten-2-one (MHO), which disrupt cellular membranes in the fruit peel, leading to scald. This process is accelerated by ethylene, which upregulates MdAFS expression . Postharvest treatments like diphenylamine (DPA) and 1-methylcyclopropene (1-MCP) inhibit oxidation or ethylene action, reducing scald incidence .

Advanced Research Questions

Q. How do genetic variations among apple cultivars influence this compound production and scald susceptibility?

Susceptible cultivars (e.g., ‘Law Rome’) exhibit higher MdAFS1 expression and this compound accumulation compared to resistant varieties (e.g., ‘Idared’). Polymorphisms in the MdAFS1 promoter or coding regions may explain differential regulation. Transient overexpression of MdMYC2 and MdERF3 in apple calli increases this compound synthesis, confirming their regulatory role .

Q. What contradictions exist in the this compound oxidation hypothesis for scald development?

Some apple selections (e.g., Y-55 and R-48) develop scald despite low CTol levels, suggesting alternative pathways, such as reactive oxygen species (ROS) accumulation or lipid peroxidation, may contribute. Environmental factors like oxygen concentration during storage also modulate scald severity independent of this compound levels .

Q. Can metabolic engineering optimize this compound production in microbial systems?

Yes. Engineered Yarrowia lipolytica and Saccharomyces cerevisiae strains overexpress mevalonate pathway genes (e.g., HMGR, AFS) to produce this compound from lipid feedstocks. Fermentation conditions (e.g., pH, aeration) and cofactor availability (e.g., NADPH) are critical for yield optimization .

Q. What enzymatic properties distinguish this compound synthase from other terpene synthases?

this compound synthase exhibits unique K⁺-dependent activity and dual substrate specificity, catalyzing both farnesyl diphosphate (FDP) to this compound and geranyl diphosphate (GDP) to monoterpenes (e.g., linalool). Its prenyltransferase activity enables coupling of GDP and isoprenyl diphosphate, broadening its catalytic versatility .

Q. How does ethylene signaling regulate this compound synthesis, and what are the implications for postharvest management?

Ethylene upregulates MdAFS1 expression via transcription factors like MdERF3. 1-MCP, an ethylene action inhibitor, blocks ethylene receptors, reducing this compound production by 60–80% in treated apples. This aligns with RNAi-mediated silencing of MdERF3, which similarly suppresses scald .

Q. What subcellular compartments are involved in this compound transport and localization?

this compound is synthesized in plastids and transported to the cytosol via lipid droplets or membrane-bound transporters. Its accumulation in the peel cuticle correlates with lipid-binding proteins, which may sequester it to prevent autoxidation. Subcellular targeting signals in this compound synthase (e.g., chloroplast transit peptides) are under investigation .

Methodological Considerations

  • Data Contradiction Analysis : When CTol levels and scald severity diverge, measure complementary markers (e.g., ROS, lipid peroxidation products) and evaluate storage conditions (e.g., O₂/CO₂ ratios) .
  • Experimental Design : For genetic studies, use transient overexpression/RNAi in apple calli to bypass long generation times. Pair with qRT-PCR and GC-MS for gene expression and metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.